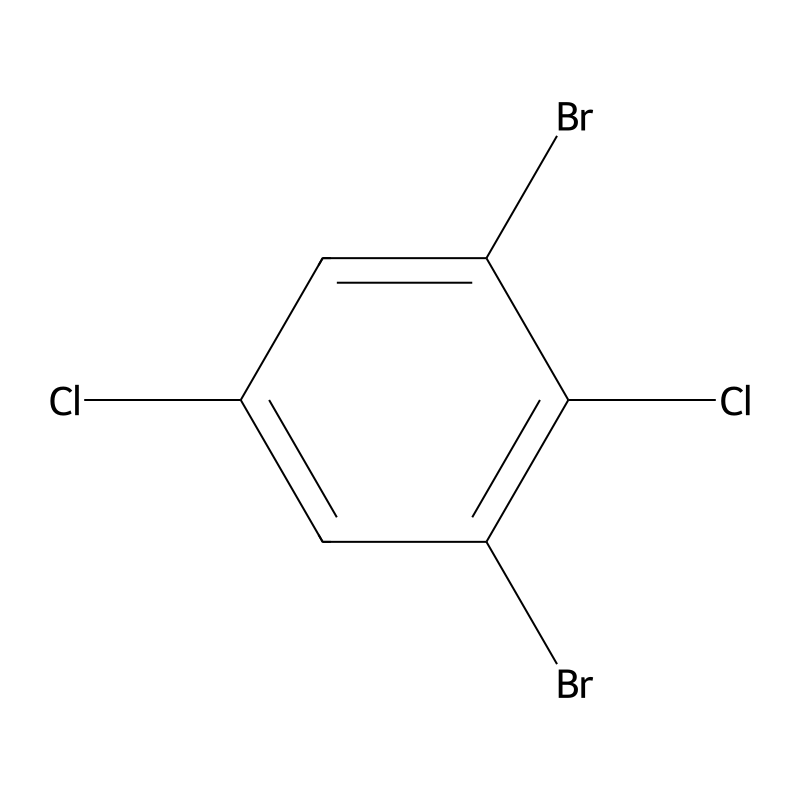

1,3-Dibromo-2,5-dichlorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Organic synthesis: DBCB can act as a reactant or intermediate in organic synthesis processes. The presence of the halogen atoms allows for various chemical transformations, such as nucleophilic aromatic substitution reactions. This property makes DBCB a valuable building block for the synthesis of more complex molecules )

- Material science research: Researchers have explored DBCB's potential use in the development of flame retardant materials. The halogenated structure of DBCB may interfere with the combustion process, potentially offering flame retardant properties ALFA Chemistry: . However, more research is needed to determine its effectiveness and suitability for practical applications.

- Pharmaceutical and agricultural research: Scientific literature suggests that DBCB may have served as a reference compound in some studies related to pharmaceuticals and agrochemicals. The specific details of these applications are limited in publicly available sources.

1,3-Dibromo-2,5-dichlorobenzene is an organic compound with the molecular formula . This compound is a halogenated derivative of benzene, characterized by the presence of two bromine atoms at the 1 and 3 positions and two chlorine atoms at the 2 and 5 positions. Its unique halogenated structure contributes to its reactivity and applications in various chemical processes. The compound is typically encountered as a solid and has a molecular weight of approximately 304.79 g/mol .

- Substitution Reactions: The halogen atoms can be replaced with other functional groups through nucleophilic aromatic substitution. Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

- Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, yielding different derivatives. Strong oxidizing agents like potassium permanganate or chromium trioxide are often used for oxidation, while reducing agents such as lithium aluminum hydride are suitable for reduction.

- Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, reacting with boronic acids to form biaryl compounds .

Halogenated aromatic compounds, including 1,3-dibromo-2,5-dichlorobenzene, have been studied for their biological activities. These compounds can interact with biological systems through electrophilic aromatic substitution mechanisms. Potential health effects from exposure include skin and eye irritation, respiratory issues, and severe impacts on liver and kidney functions . Additionally, it has been noted that this compound may inhibit certain cytochrome P450 enzymes, indicating potential implications for drug metabolism .

1,3-Dibromo-2,5-dichlorobenzene can be synthesized through various methods:

- Bromination and Chlorination: A common approach involves starting with 1,3-dichlorobenzene and performing bromination using bromine in the presence of a catalyst like iron(III) bromide. This process requires controlled temperature conditions to ensure selective substitution.

- Multi-step Reactions: Another synthesis method involves a two-step process starting from 2,5-dichloroaniline. The first step uses N-bromosuccinimide in tetrahydrofuran followed by treatment with tert-butylnitrite in ethanol .

1,3-Dibromo-2,5-dichlorobenzene is utilized in various industrial applications due to its reactivity:

- Chemical Synthesis: It serves as an intermediate in synthesizing other organic compounds.

- Material Science: The compound is employed in the production of polymers and other materials where halogenated compounds are desired for their thermal stability and reactivity.

- Pharmaceuticals: Its unique structure allows it to be used in drug development processes where halogenated aromatic compounds play a role in modifying biological activity .

Interaction studies have shown that 1,3-dibromo-2,5-dichlorobenzene can affect enzyme activity within biological systems. It has been identified as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C9, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs . Furthermore, its electrophilic nature suggests potential interactions with nucleophiles in biological systems.

Several compounds share structural similarities with 1,3-dibromo-2,5-dichlorobenzene:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dibromo-4-chlorobenzene | Different halogen positioning leads to varied reactivity. | |

| 1,3-Dibromo-4-chlorobenzene | Similar bromine positions but different chlorine positioning affects properties. | |

| 1,4-Dibromo-2-chlorobenzene | Unique due to para-substitution pattern impacting stability and reactivity. |

Uniqueness

The uniqueness of 1,3-dibromo-2,5-dichlorobenzene lies in the specific arrangement of its halogen atoms. This arrangement not only influences its chemical reactivity but also its applications in selective organic transformations and industrial processes. Compared to other similar compounds, it exhibits distinct properties that make it particularly valuable in various chemical syntheses .

Direct Halogenation Approaches

Bromination of Dichlorobenzene Derivatives

The direct bromination of dichlorobenzene derivatives represents one of the most straightforward approaches to synthesizing 1,3-dibromo-2,5-dichlorobenzene. This methodology involves the electrophilic bromination of appropriately substituted dichlorobenzenes under carefully controlled conditions . The process typically utilizes 1,3-dichlorobenzene as the starting material, which undergoes sequential bromination to introduce bromine atoms at the desired positions.

A well-established procedure employs N-bromosuccinimide (NBS) as the brominating agent in tetrahydrofuran (THF) at mild temperatures ranging from 20 to 50°C [2]. The reaction proceeds through a two-step mechanism: initial bromination using NBS in THF for approximately 2 hours at 20°C, followed by treatment with tert-butylnitrite in ethanol for 2 hours at 50°C to facilitate further substitution or bromination at the desired positions . This method demonstrates good selectivity and yields suitable for both laboratory-scale synthesis and pilot-scale operations.

The success of this approach lies in the electronic effects of the existing chlorine substituents, which deactivate the benzene ring toward electrophilic attack while directing subsequent substitution to specific positions [3] [4]. The electron-withdrawing nature of chlorine atoms creates a regioselective environment that favors the formation of the desired 1,3-dibromo-2,5-dichlorobenzene isomer over other possible products.

Temperature control plays a crucial role in optimizing the bromination process. Maintaining temperatures within the 20-50°C range ensures adequate reaction rates while minimizing side reactions and maintaining good regioselectivity . Higher temperatures may lead to increased formation of unwanted isomers or over-brominated products, while lower temperatures result in incomplete conversion and extended reaction times.

Regioselectivity Considerations

Regioselectivity in the direct halogenation of dichlorobenzene derivatives is governed by multiple interconnected factors that must be carefully balanced to achieve optimal product distribution. The electronic effects of existing halogen substituents play the primary role in directing subsequent substitution patterns [4] [5]. Chlorine atoms, being electron-withdrawing groups, deactivate the aromatic ring toward electrophilic attack while simultaneously directing incoming electrophiles to specific positions through inductive and resonance effects.

The positioning of existing chlorine substituents creates distinct electronic environments around the benzene ring, influencing the reactivity of different carbon positions toward bromination [6] [4]. In 1,3-dichlorobenzene, the meta-relationship between chlorine atoms creates alternating zones of electron density that favor bromination at positions that minimize steric hindrance while maximizing electronic stabilization of the reaction intermediates.

Steric effects also contribute significantly to regioselectivity, particularly when bulky brominating agents or catalysts are employed [6]. The spatial arrangement of existing substituents can create hindrance that affects the approach angles of electrophiles, thereby influencing the site selectivity of the bromination reaction. This steric influence becomes more pronounced as the degree of substitution increases, requiring careful consideration of reagent choice and reaction conditions.

The choice of catalyst system substantially impacts regioselectivity outcomes [7] [8] [5]. Lewis acids such as aluminum bromide (AlBr₃) and ferric bromide (FeBr₃) differ in their ability to activate brominating agents and influence the electronic properties of reaction intermediates. The strength of the Lewis acid-halogen interaction affects the electrophilicity of the brominating species, which in turn influences both reaction rates and selectivity patterns.

Temperature effects on regioselectivity manifest through changes in the relative activation energies of competing reaction pathways [9]. At elevated temperatures, kinetic control may give way to thermodynamic control, potentially altering the product distribution. The optimal temperature range of 120-150°C for many halogenation reactions represents a compromise between adequate reaction rates and maintenance of desired selectivity [10] [11].

Catalyst Effects in Direct Halogenation

The role of catalysts in direct halogenation reactions extends beyond simple activation of brominating agents to encompass fundamental changes in reaction mechanisms and selectivity patterns [7] [8] [5]. Aluminum halides, particularly aluminum chloride (AlCl₃) and aluminum bromide (AlBr₃), function as powerful Lewis acids that coordinate with halogen molecules to generate highly electrophilic species capable of attacking aromatic rings.

The mechanism of catalyst activation involves the formation of a polarized complex between the aluminum halide and the halogen molecule [8] [12]. This interaction weakens the halogen-halogen bond while creating a more electrophilic halogen center that readily attacks the aromatic ring. The resulting electrophile-catalyst complex exhibits enhanced reactivity compared to uncatalyzed halogen molecules, enabling bromination reactions to proceed under milder conditions with improved selectivity.

Aluminum halide catalysts demonstrate distinct advantages in terms of reaction control and product quality [7] [10]. The "swamping catalyst effect," achieved by using stoichiometric or excess amounts of aluminum halide, can dramatically alter reaction selectivity by complexing with electron-donating groups and modifying their directing effects [7]. This phenomenon proves particularly valuable when precise control over substitution patterns is required.

The temperature dependence of catalyst effectiveness reveals important insights into optimization strategies [7] [10]. Aluminum halide catalysts maintain activity across a broad temperature range (80-170°C), with optimal performance typically observed between 120-150°C [10]. At lower temperatures, reaction rates may be insufficient for practical synthesis, while higher temperatures can lead to catalyst decomposition or unwanted side reactions.

The molar ratio of catalyst to substrate significantly influences both reaction rates and selectivity outcomes [10]. Ratios ranging from 0.02 to 1 mole of aluminum halide per mole of total halobenzenes provide sufficient catalytic activity while maintaining economic viability [10]. Higher catalyst loadings may improve reaction rates but can also increase costs and complicate product isolation procedures.

Iron-based catalysts, including ferric chloride (FeCl₃) and ferric bromide (FeBr₃), offer alternative approaches to aluminum-based systems [13] [14] [8]. These catalysts typically require in-situ generation from elemental iron and halogen, creating a more complex reaction environment but potentially offering cost advantages for large-scale applications [13]. The choice between aluminum and iron catalysts often depends on specific reaction requirements, substrate compatibility, and economic considerations.

Special Isomerization of Monobromodichlorobenzenes

Role of Aluminum Halide Catalysts

The special isomerization methodology represents a particularly elegant approach to producing 1,3-dibromo-2,5-dichlorobenzene through the rearrangement of monobromodichlorobenzene isomers in the presence of aluminum halide catalysts [10] [11]. This process exploits the ability of aluminum halides to facilitate halogen migration and rearrangement reactions under carefully controlled conditions, ultimately leading to the formation of the thermodynamically favored product.

Aluminum halides function as both Lewis acids and halogen transfer agents in this isomerization process [10]. The mechanism involves initial coordination of the aluminum halide with the aromatic substrate, followed by reversible halogen abstraction and reattachment at thermodynamically preferred positions. This process continues until equilibrium is established, typically favoring the formation of 1,3-dibromo-2,5-dichlorobenzene due to its enhanced stability relative to other isomers.

The choice of aluminum halide catalyst significantly impacts both reaction efficiency and product distribution [10]. Anhydrous aluminum chloride (AlCl₃) provides excellent catalytic activity while offering economic advantages for industrial applications. Aluminum bromide (AlBr₃) may offer enhanced activity for specific substrates but typically requires higher costs and more careful handling procedures. Mixed aluminum halide systems can sometimes provide optimized performance by combining the advantages of both catalyst types.

The catalytic cycle involves multiple elementary steps, each contributing to the overall isomerization process [11]. Initial substrate coordination creates an activated complex that facilitates halogen mobility. Subsequent halogen migration steps occur through intramolecular rearrangements or intermolecular transfer processes, depending on the specific reaction conditions and substrate concentration. The reversible nature of these steps ensures that the reaction proceeds toward the thermodynamically most stable product distribution.

Catalyst lifetime and stability represent important practical considerations for industrial implementation [10]. Aluminum halides can undergo gradual deactivation through hydrolysis, thermal decomposition, or irreversible binding to reaction products or impurities. Maintaining anhydrous conditions and controlling reaction temperatures within optimal ranges help preserve catalyst activity throughout extended reaction periods.

The presence of dichlorobenzenes in the reaction mixture plays a crucial role in moderating the isomerization process [10]. These compounds serve as hydrogen halide acceptors and help maintain optimal catalyst activity by preventing accumulation of deactivating species. The dichlorobenzene content also influences the equilibrium position of the isomerization reaction, typically favoring the formation of desired products while suppressing unwanted side reactions.

Temperature and Time Parameters

Temperature control represents the most critical parameter in optimizing the special isomerization process, with effects extending beyond simple reaction kinetics to encompass fundamental changes in selectivity and product distribution [10] [15] [16]. The optimal temperature range of 120-150°C represents a carefully balanced compromise between adequate reaction rates and maintenance of desired product selectivity.

At temperatures below 120°C, isomerization rates become insufficient for practical industrial application [10]. The activation energies for halogen migration and rearrangement processes require elevated temperatures to achieve reasonable reaction times. However, the relationship between temperature and reaction rate is not simply linear, as higher temperatures can activate competing pathways that lead to unwanted side products or catalyst deactivation.

The upper temperature limit of approximately 170°C is imposed by several factors, including catalyst stability, product decomposition, and selectivity considerations [10]. At elevated temperatures, aluminum halide catalysts may undergo thermal decomposition or react with reactor materials, leading to reduced catalytic activity and potential contamination of reaction products. Additionally, high temperatures can promote non-selective reactions that decrease yields of the desired 1,3-dibromo-2,5-dichlorobenzene product.

Reaction time optimization involves balancing conversion rates with selectivity considerations [10]. Typical reaction times range from 0.5 to 10 hours, with most industrial processes operating in the 1-5 hour range. Shorter reaction times may result in incomplete conversion of starting materials, while extended reaction periods can lead to over-reaction and formation of unwanted by-products.

The relationship between temperature and time follows predictable kinetic patterns, with higher temperatures enabling shorter reaction times for equivalent conversion levels [10]. However, this relationship is complicated by selectivity considerations, as the optimal temperature-time combination may not correspond to maximum reaction rates. Process optimization typically involves systematic evaluation of multiple temperature-time combinations to identify conditions that maximize both yield and selectivity.

Temperature profiles during reaction can significantly impact final product quality [15] [16]. Gradual heating to reaction temperature helps ensure uniform catalyst activation and prevents localized hot spots that could promote side reactions. Similarly, controlled cooling at reaction completion helps minimize product decomposition and facilitates efficient product recovery.

The thermal stability of reaction intermediates and products must be considered when establishing temperature parameters [15]. While 1,3-dibromo-2,5-dichlorobenzene demonstrates reasonable thermal stability under typical reaction conditions, prolonged exposure to elevated temperatures can lead to dehalogenation or rearrangement reactions that reduce product yields and complicate purification procedures.

Yield Optimization Strategies

Yield optimization in the special isomerization process requires systematic attention to multiple interconnected variables, each contributing to overall process efficiency and product quality [10] [9]. The complex nature of the isomerization reaction, involving multiple equilibria and competing pathways, necessitates a comprehensive approach to optimization that considers both thermodynamic and kinetic factors.

Raw material selection and preparation significantly influence achievable yields [10]. The use of 1-bromo-2,5-dichlorobenzene or mixtures containing this isomer as starting materials provides optimal results due to favorable thermodynamic driving forces for isomerization to the desired product. Starting materials containing more than 20 weight percent of 1-bromo-3,4-dichlorobenzene should be avoided, as this isomer exhibits lower conversion efficiency and can lead to reduced overall yields.

The presence of dichlorobenzenes in the reaction mixture serves multiple beneficial functions that contribute to yield optimization [10]. These compounds act as hydrogen halide scavengers, preventing catalyst deactivation and maintaining optimal reaction conditions throughout the process. Additionally, dichlorobenzenes help moderate the reaction environment and can improve the selectivity of the isomerization process by suppressing unwanted side reactions.

Catalyst loading optimization involves balancing catalytic activity with economic considerations [10]. Aluminum halide ratios of 0.02 to 1 mole per mole of total halobenzenes provide adequate catalytic activity for most applications. Lower catalyst loadings may result in incomplete conversion or extended reaction times, while higher loadings typically offer diminishing returns in terms of yield improvement and may complicate product purification procedures.

The implementation of recycling strategies represents a crucial aspect of industrial yield optimization [10]. Unreacted starting materials and by-products can be separated from the desired product and recycled back to the isomerization reactor, significantly improving overall process yields. This approach is particularly effective due to the reversible nature of the isomerization reaction and the ability to integrate separation and recycling operations seamlessly into the overall process design.

Reaction monitoring and control systems enable real-time optimization of reaction conditions [9]. Regular sampling and analysis of reaction mixtures allow for adjustment of temperature, catalyst addition, and reaction time to maximize yields while maintaining product quality. Advanced process control strategies can automatically adjust reaction parameters based on real-time composition data, ensuring consistent high yields across multiple production campaigns.

Product separation and purification strategies must be designed to maximize recovery of the desired product while minimizing losses to waste streams [10]. Crystallization techniques, often combined with distillation pre-treatment, can achieve product purities exceeding 95% while maintaining high recovery yields. The development of integrated separation sequences that minimize the number of unit operations helps reduce yield losses associated with material handling and transfer operations.

Advanced Synthetic Routes

Bromination via Boron Tribromide and Dimethyl Sulfoxide

The bromination methodology employing boron tribromide (BBr₃) in combination with dimethyl sulfoxide (DMSO) represents a sophisticated approach to synthesizing halogenated aromatic compounds with exceptional selectivity and yield [17] [18] [19]. This advanced synthetic route operates through a unique mechanism that differs fundamentally from conventional electrophilic aromatic substitution processes, offering distinct advantages in terms of product selectivity and reaction control.

The mechanistic pathway involves initial formation of a reactive complex between arylhydrazine hydrochloride substrates and boron tribromide in an appropriate solvent such as cyclopentyl methyl ether or dichloromethane . The subsequent addition of dimethyl sulfoxide creates a highly reactive brominating species through coordination with the boron center, generating an activated complex capable of efficient bromination under relatively mild conditions.

The reaction procedure requires careful sequential addition of reagents to ensure optimal performance . Arylhydrazine hydrochloride is first dissolved in cyclopentyl methyl ether or dichloromethane, followed by gentle addition of boron tribromide. The dropwise addition of DMSO initiates formation of the active brominating species, and the mixture is subsequently heated to 80°C with stirring for one hour under air atmosphere.

Product isolation and purification follow standard organic synthesis protocols . The reaction mixture undergoes extraction procedures to separate the brominated product from unreacted starting materials and by-products. Subsequent washing and drying steps remove residual solvents and impurities, followed by purification using column chromatography to achieve final product purities suitable for analytical characterization and further synthetic applications.

The remarkable yield of approximately 97%, as determined by proton nuclear magnetic resonance spectroscopy, demonstrates the exceptional efficiency of this methodology . Such high yields reflect the selectivity of the brominating system and the absence of significant side reactions under the optimized reaction conditions. This level of performance compares favorably with other bromination methodologies and represents a significant advantage for synthetic applications requiring high product purity.

The limitations of this approach primarily relate to scale and substrate scope . The methodology is most suitable for small-scale laboratory synthesis due to the requirement for careful handling of sensitive reagents and the need for specialized equipment for safe manipulation of boron tribromide. Additionally, the substrate scope is limited to compounds containing appropriate functional groups that can participate in the unique mechanistic pathway.

The mechanism of bromination involves coordination of boron tribromide with the substrate, followed by activation through DMSO coordination [19]. This creates a highly electrophilic brominating species that reacts selectively with the aromatic ring. The role of DMSO extends beyond simple solvent effects to include direct participation in the activation process, making it an essential component rather than merely a reaction medium.

Multi-step Halogenation Procedures

Multi-step halogenation procedures offer sophisticated approaches to synthesizing complex halogenated aromatic compounds through carefully orchestrated sequences of individual reactions [20] [21] [22]. These methodologies become particularly valuable when direct halogenation approaches fail to provide adequate selectivity or when specific substitution patterns require stepwise construction to achieve desired product distributions.

The design of multi-step halogenation sequences requires comprehensive retrosynthetic analysis to identify optimal reaction pathways [20] [22]. Each step must be evaluated for compatibility with existing functional groups, selectivity requirements, and overall synthetic efficiency. The sequence typically involves initial installation of directing groups, followed by halogenation reactions, and concluding with modification or removal of directing groups to reveal the final target structure.

Nitration reactions frequently serve as initial steps in multi-step halogenation sequences [20] [21]. The nitro group functions as a powerful electron-withdrawing substituent that deactivates the aromatic ring toward electrophilic attack while directing subsequent substitution to meta positions. This directing effect proves valuable for installing halogen substituents at positions that would be difficult to access through direct halogenation of unsubstituted aromatic rings.

The reduction of nitro groups to amino groups represents a common transformation in multi-step sequences [20]. Amino groups exhibit markedly different electronic properties compared to nitro groups, functioning as electron-donating substituents that activate the aromatic ring toward electrophilic attack. This transformation effectively converts a deactivating, meta-directing group into an activating, ortho-para-directing group, enabling subsequent halogenation reactions to occur at different positions.

Diazotization and subsequent transformations provide powerful tools for introducing halogens at specific positions [20]. The conversion of amino groups to diazonium salts creates reactive intermediates that can undergo various substitution reactions, including replacement with halogen atoms through Sandmeyer-type reactions. This approach enables the introduction of halogens at positions bearing amino substituents with high selectivity and yield.

The management of protecting groups becomes crucial in multi-step sequences involving multiple functional group transformations [20] [21]. Protecting groups must be stable under the conditions employed for halogenation reactions while remaining readily removable under mild conditions that do not affect the desired halogen substituents. The choice of protecting group strategy significantly impacts overall synthetic efficiency and product purity.

Reaction sequence optimization involves careful consideration of step order and reaction conditions to maximize overall yield and minimize side reactions [20] [22]. Each step must be evaluated for its impact on subsequent transformations, and reaction conditions must be chosen to maintain compatibility throughout the entire sequence. This optimization process often requires extensive experimentation to identify optimal conditions for each individual step.

Purification strategies for multi-step sequences must account for the cumulative effects of multiple transformations [20]. Impurities generated in early steps can interfere with subsequent reactions or complicate final product purification. The development of effective purification protocols for intermediate compounds helps ensure high overall yields and product quality in multi-step synthetic sequences.

Flow Chemistry Applications

Flow chemistry represents a transformative approach to halogenation reactions, offering unprecedented control over reaction parameters and enabling safe handling of hazardous reagents under precisely controlled conditions [23] [24] [25] [26]. The application of continuous flow technology to the synthesis of 1,3-dibromo-2,5-dichlorobenzene provides significant advantages in terms of safety, selectivity, and scalability compared to traditional batch processes.

The fundamental principles of flow chemistry involve pumping reactive components through a temperature-controlled reactor system where mixing, reaction, and product formation occur in a continuous, steady-state manner [23] [25]. This approach eliminates many of the safety concerns associated with batch handling of corrosive and toxic halogenating agents while providing superior control over reaction conditions through precise flow rate and temperature management.

Temperature control in flow systems achieves precision levels that are difficult to attain in batch reactors [23] [25]. The high surface area-to-volume ratio of flow reactors enables rapid heat transfer, allowing for precise temperature control within ±1°C. This level of control proves particularly valuable for halogenation reactions where small temperature variations can significantly impact selectivity and yield outcomes.

The management of exothermic reactions represents a key advantage of flow chemistry in halogenation applications [23] [26]. The small reactor volumes and excellent heat transfer characteristics enable safe handling of highly exothermic bromination reactions that might be difficult to control in batch systems. The continuous removal of reaction heat prevents accumulation of thermal energy and reduces risks associated with runaway reactions.

Residence time control in flow systems provides uniform reaction times for all molecules passing through the reactor [25]. This uniformity eliminates the distribution of reaction times that occurs in batch systems due to mixing limitations and ensures consistent product quality. Residence times can be precisely controlled through adjustment of flow rates and reactor volumes, enabling optimization of conversion and selectivity.

The integration of in-line monitoring and analysis systems enables real-time process optimization and quality control [25]. Spectroscopic techniques, including Fourier-transform infrared spectroscopy and ultraviolet-visible spectroscopy, can provide continuous monitoring of reaction progress and product quality. This real-time feedback enables immediate adjustment of reaction conditions to maintain optimal performance.

Scalability represents a significant advantage of flow chemistry for halogenation processes [24] [25]. Scale-up from laboratory to production levels can be achieved through numbering-up of reactor systems or by increasing flow rates while maintaining identical reaction conditions. This approach eliminates many of the uncertainties associated with traditional scale-up procedures and enables rapid translation from research to commercial production.

Safety considerations in flow chemistry applications extend beyond simple containment of hazardous materials to include active management of reaction risks [23] [24]. The small inventory of hazardous materials in flow systems reduces potential consequences of equipment failures or operator errors. Additionally, automated shutdown systems can quickly isolate reactor systems in response to abnormal conditions, further enhancing operational safety.

Purification and Characterization Methods

Crystallization Techniques

Crystallization represents the primary purification method for 1,3-dibromo-2,5-dichlorobenzene, offering excellent selectivity for the target compound while providing high yields and product purity suitable for both analytical and synthetic applications [10] [27]. The effectiveness of crystallization as a purification technique stems from the distinct crystal lattice properties of different halogenated benzene isomers and the ability to selectively precipitate the desired compound from solution.

The choice of crystallization solvent significantly impacts both yield and purity outcomes [27]. Non-polar solvents generally provide optimal results for halogenated aromatic compounds due to favorable solubility characteristics that promote selective crystallization of the target compound while maintaining impurities in solution. The solvent selection process must consider factors including solubility differences between the target compound and impurities, crystal formation kinetics, and practical considerations such as safety and cost.

Temperature programming during crystallization controls both nucleation and crystal growth processes [27]. Slow cooling from elevated temperatures typically produces larger, more well-formed crystals that incorporate fewer impurities compared to rapid crystallization processes. The cooling rate must be optimized to balance crystal quality with practical processing times, often requiring empirical optimization for specific solvent systems and impurity profiles.

Seeding strategies can significantly improve crystallization outcomes by controlling nucleation and promoting formation of desired crystal morphologies [27]. The addition of small amounts of pure target compound crystals provides nucleation sites that promote consistent crystal formation and can improve both yield and purity. Seeding protocols must be carefully optimized to avoid excessive nucleation that leads to small crystal formation and increased impurity incorporation.

The integration of crystallization with upstream separation processes enhances overall purification efficiency [10]. Pre-treatment of crude reaction mixtures through distillation or extraction can remove volatile impurities and concentrate the target compound, improving crystallization yields and reducing the burden on crystallization operations. This integrated approach often proves more effective than relying solely on crystallization for purification.

Multiple crystallization cycles can achieve very high product purities when single crystallization steps prove insufficient . Recrystallization of initially purified material using optimized solvent systems and conditions can remove trace impurities and achieve purities exceeding 98%. However, the economic impact of multiple crystallization steps must be balanced against purity requirements and downstream application needs.

Analytical monitoring during crystallization operations enables real-time optimization of process conditions [27]. Techniques such as in-line spectroscopy can track crystal formation and purity evolution, allowing for adjustment of temperature profiles, seeding strategies, and harvest timing to maximize yield and purity outcomes. This real-time feedback capability represents a significant advancement over traditional batch crystallization operations.

Chromatographic Separation Methods

Chromatographic separation techniques provide powerful tools for both analytical characterization and preparative purification of 1,3-dibromo-2,5-dichlorobenzene, offering high resolution separation capabilities that can distinguish between closely related structural isomers [28] [29] [30]. The development of specialized stationary phases and mobile phase systems has significantly enhanced the effectiveness of chromatographic methods for halogenated aromatic compounds.

Gas chromatography represents the most widely used analytical technique for halogenated benzene compounds due to their favorable volatility characteristics and the excellent separation capabilities of modern capillary column systems [31] [29] [32]. Specialized stationary phases, including modified polysiloxanes and specialized coatings, provide enhanced selectivity for halogenated compounds through specific interactions with halogen substituents.

The optimization of gas chromatographic conditions requires careful attention to temperature programming, carrier gas selection, and injection techniques [31] [29]. Temperature programming profiles must balance resolution requirements with analysis time constraints, often requiring gradual heating rates to achieve baseline separation of structural isomers. Carrier gas selection impacts both separation efficiency and detector response, with helium generally providing optimal performance for most applications.

High-performance liquid chromatography offers complementary capabilities to gas chromatography, particularly for compounds that exhibit limited thermal stability or require analysis in specific solvent systems [28] [30]. The development of specialized stationary phases, including carbon-based materials that exploit halogen-pi interactions, has significantly enhanced HPLC capabilities for halogenated aromatic compounds.

The exploitation of halogen-pi interactions in chromatographic separations represents a significant advancement in separation science [28] [33]. Carbon-based stationary phases, particularly those incorporating C70 fullerene functionality, demonstrate enhanced retention and selectivity for halogenated benzenes through specific interactions between halogen atoms and aromatic pi-electron systems. These interactions provide a new dimension of selectivity that complements traditional retention mechanisms.

Preparative chromatography applications enable purification of 1,3-dibromo-2,5-dichlorobenzene on scales suitable for synthetic applications [28]. Scaling considerations include stationary phase selection, mobile phase optimization, and loading strategies that maximize throughput while maintaining separation efficiency. The economics of preparative chromatography must be carefully evaluated relative to alternative purification methods, particularly for large-scale applications.

Method development for chromatographic separations follows systematic approaches that optimize multiple parameters simultaneously [34]. Design of experiments approaches can efficiently explore parameter space to identify optimal conditions for specific separation challenges. The development process must consider both analytical requirements and practical constraints such as analysis time, solvent consumption, and equipment availability.

Analytical Verification of Purity

Analytical verification of purity for 1,3-dibromo-2,5-dichlorobenzene requires a comprehensive approach employing multiple analytical techniques to ensure complete characterization and accurate assessment of product quality [31] [34] [35]. The complex nature of halogenated aromatic compounds and the potential presence of closely related impurities necessitate sophisticated analytical strategies that can detect and quantify trace contaminants.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment through detailed analysis of chemical shifts, coupling patterns, and integration ratios [31] [34]. Proton NMR spectroscopy reveals the substitution pattern and confirms the absence of unwanted isomers through characteristic splitting patterns and chemical shift values. Carbon-13 NMR spectroscopy provides complementary structural information and can detect impurities that may not be visible in proton spectra.

Mass spectrometry techniques offer unparalleled capabilities for molecular weight confirmation and structural elucidation [31] [34]. Electron ionization mass spectrometry provides characteristic fragmentation patterns that confirm the halogen substitution pattern and can detect impurities through molecular ion analysis. High-resolution mass spectrometry enables accurate mass determination that confirms molecular formulas and distinguishes between structural isomers.

Gas chromatography-mass spectrometry represents the gold standard for purity analysis of volatile halogenated compounds [31] [36]. The combination of high-resolution chromatographic separation with definitive mass spectral identification enables detection and quantification of impurities at very low levels. Method validation procedures ensure accuracy and precision of quantitative determinations across the required analytical range.

Elemental analysis provides independent confirmation of molecular composition through direct determination of carbon, hydrogen, bromine, and chlorine content . The comparison of experimental elemental composition with theoretical values confirms product identity and can detect the presence of impurities that significantly alter elemental ratios. High-precision elemental analysis can achieve accuracy levels sufficient for detection of percent-level impurities.

Melting point determination offers a simple yet effective assessment of product purity [31] [34]. Pure 1,3-dibromo-2,5-dichlorobenzene exhibits a characteristic melting point range that broadens in the presence of impurities. The sharpness of the melting point transition provides qualitative information about purity levels, with sharp transitions indicating high purity and broad transitions suggesting the presence of impurities.